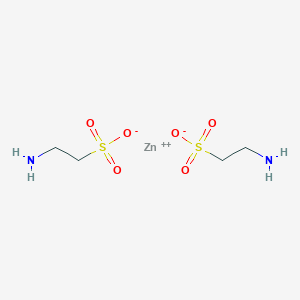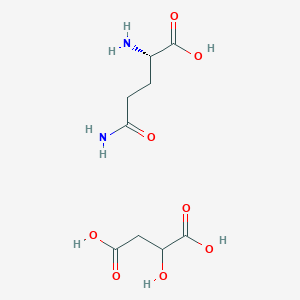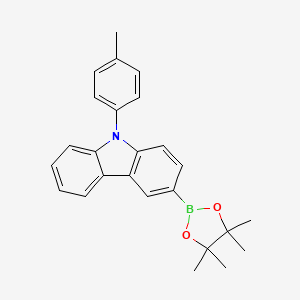
Chloropalladium(I); 2-Phenylanilin; Triphenylphosphan
Übersicht
Beschreibung
Chloropalladium(1+);2-phenylaniline;triphenylphosphane is a chemical compound with the molecular formula C30H25ClNPPd and a molecular weight of 572.4 g/mol . It has gained significant attention in the field of chemistry.
Molecular Structure Analysis
The molecular structure of Chloropalladium(1+);2-phenylaniline;triphenylphosphane is complex, with a total of 34 heavy atoms . The compound is composed of three covalently-bonded units . Unfortunately, the generation of a 3D conformer is disallowed due to unsupported elements, mixtures, or salts .Physical And Chemical Properties Analysis
Chloropalladium(1+);2-phenylaniline;triphenylphosphane has a molecular weight of 572.4 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 571.04479 g/mol . The topological polar surface area of the compound is 26 Ų .Wirkmechanismus
Chloropalladium(1+);2-phenylaniline;triphenylphosphane acts as a catalyst in various chemical reactions by facilitating the transfer of a palladium atom from the catalyst to the substrate. The palladium atom then undergoes oxidative addition, followed by transmetallation and reductive elimination, leading to the formation of the desired product. The mechanism of action of Chloropalladium(1+);2-phenylaniline;triphenylphosphane in specific reactions may vary depending on the nature of the substrate and the reaction conditions.
Biochemical and Physiological Effects
Chloropalladium(1+);2-phenylaniline;triphenylphosphane has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It is important to note that the compound should not be used for drug purposes, and dosage and side effects should not be considered.
Vorteile Und Einschränkungen Für Laborexperimente
Chloropalladium(1+);2-phenylaniline;triphenylphosphane has several advantages in laboratory experiments. It is a highly active catalyst that can promote various chemical reactions efficiently. It is also relatively stable and can be stored for extended periods without significant degradation. However, Chloropalladium(1+);2-phenylaniline;triphenylphosphane has some limitations, including its toxicity and high cost. Additionally, it may not be suitable for some reactions due to its specific mechanism of action.
Zukünftige Richtungen
There are numerous future directions for the research and development of Chloropalladium(1+);2-phenylaniline;triphenylphosphane. One potential area of research is the development of new synthetic methodologies using this catalyst. Another area of research is the synthesis of new chiral ligands based on Chloropalladium(1+);2-phenylaniline;triphenylphosphane, which could have applications in asymmetric catalysis. Further studies are also needed to investigate the biochemical and physiological effects of this compound. Additionally, the development of cost-effective and environmentally friendly synthesis methods for Chloropalladium(1+);2-phenylaniline;triphenylphosphane could have significant implications for its widespread use in scientific research.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung ist ein Buchwald-Katalysator der zweiten Generation, der für seine Effizienz bei Suzuki-Miyaura-Kreuzkupplungsreaktionen bekannt ist . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein wichtiger Schritt bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien.
Eigenschaften
IUPAC Name |
chloropalladium(1+);2-phenylaniline;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-15H;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDYGESPIWVUDK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClNPPd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746467 | |
| Record name | Chloropalladium(1+) 2'-amino-1,1'-biphenyl--triphenylphosphane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847616-84-6 | |
| Record name | Chloropalladium(1+) 2'-amino-1,1'-biphenyl--triphenylphosphane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,2S,4R)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;dihydrochloride](/img/structure/B1516463.png)

![2,8-Diazaspiro[4.5]decane,2-(1-methylethyl)-,(2,2,2-trifluoroacetate)(1:2)](/img/structure/B1516483.png)



![1-(3-Bromopropyl)-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1516509.png)

![N-methoxy-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1516513.png)
![4-Isopropyltetracyclo[6.2.1.13,6.02,7]dodecane-4-yl=methacrylate](/img/structure/B1516514.png)
